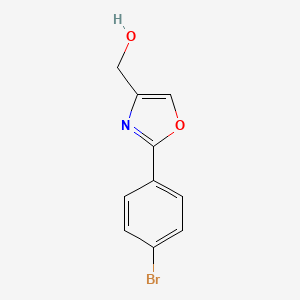

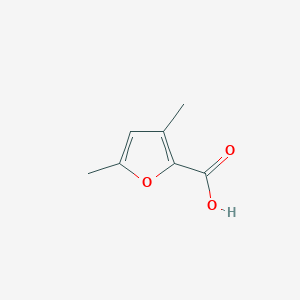

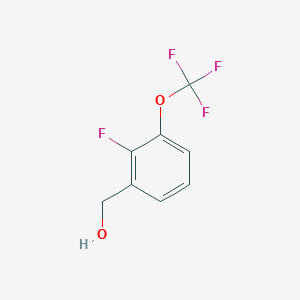

![molecular formula C13H14N2S B1339455 (4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine CAS No. 136401-56-4](/img/structure/B1339455.png)

(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

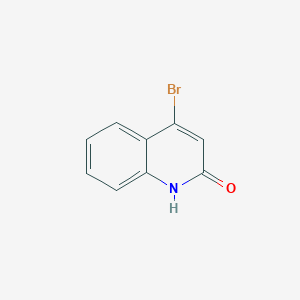

“(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine” is a chemical compound with the CAS Number: 136401-56-4. It has a molecular weight of 230.33 and its IUPAC name is 4-{[2-(2-pyridinyl)ethyl]sulfanyl}aniline .

Molecular Structure Analysis

The molecular structure of “(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine” can be represented by the linear formula C13 H14 N2 S .Aplicaciones Científicas De Investigación

Kinetic and Mechanism Studies

Kinetic Studies of Thionocarbonates :The study by Castro et al. (2004) provides a detailed kinetic investigation of the aminolysis and pyridinolysis of O-phenyl and O-ethyl O-(2,4-dinitrophenyl) thiocarbonates. The results suggest the existence of a zwitterionic tetrahedral intermediate (T++) and a change in the rate-determining step with the variation of amine basicity, contributing significantly to our understanding of the reaction mechanism involving amines like (4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine Castro, Cubillos, Aliaga, Evangelisti, & Santos, 2004.

Pyridinolysis of Alkyl Aryl Thionocarbonates :Another research by Castro et al. (1997) discusses the kinetics and mechanism of the pyridinolysis of alkyl aryl thionocarbonates, showcasing the reactivity of pyridines compared to secondary alicyclic amines and the influence of the electrophilic center of the substrate on the reaction kinetics Castro, Cubillos, Santos, & Téllez, 1997.

Synthesis and Reactivity Studies

Synthesis of Derivatives :The reaction of 4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione with ethylene chlorohydrine and its further reaction with amines has been described by Pitucha et al. (2004). This research outlines the synthesis process for derivatives of (4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine and hints at their potential pharmacological actions on the central nervous system Pitucha, Wujec, & Dobosz, 2004.

Synthesis and Antimicrobial Activities :Gad-Elkareem, Abdel-fattah, & Elneairy (2011) discussed the synthesis of thio-substituted ethyl nicotinate derivatives from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, leading to a series of new thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. Some of these derivatives were found to have antimicrobial activities Gad-Elkareem, Abdel-fattah, & Elneairy, 2011.

Safety And Hazards

Direcciones Futuras

Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry . Therefore, the development of robust methods for the synthesis of pyridine derivatives, such as “(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine”, could have significant implications for these fields.

Propiedades

IUPAC Name |

4-(2-pyridin-2-ylethylsulfanyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9H,8,10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDXOOIWMOCDAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCSC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577306 |

Source

|

| Record name | 4-{[2-(Pyridin-2-yl)ethyl]sulfanyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine | |

CAS RN |

136401-56-4 |

Source

|

| Record name | 4-{[2-(Pyridin-2-yl)ethyl]sulfanyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

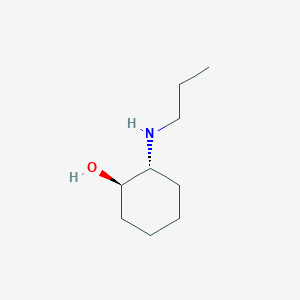

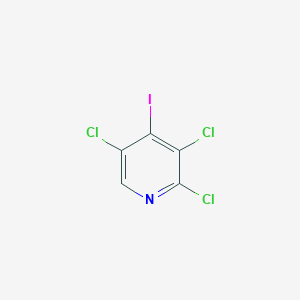

![5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B1339380.png)